molecular formula C11H13ClO3 B15231366 Ethyl 2-(chloromethyl)-6-methoxybenzoate

Ethyl 2-(chloromethyl)-6-methoxybenzoate

Cat. No.: B15231366
M. Wt: 228.67 g/mol
InChI Key: WINFWQFOUOHWFG-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-6-methoxybenzoate is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound integrates a reactive chloromethyl group and a methoxy-substituted benzoate ester into a single versatile scaffold. The presence of the chloromethyl group makes it a highly valuable electrophile for further functionalization, enabling nucleophilic substitution reactions to create new carbon-carbon or carbon-heteroatom bonds . This reactivity is essential for constructing complex molecular architectures, including heterocyclic systems and active pharmaceutical ingredients (APIs). The methoxybenzoate core is a common structural motif in medicinal chemistry and materials science, often utilized in the synthesis of ligands and functional polymers . Researchers can employ this compound in key transformations such as Suzuki-Miyaura cross-couplings, leveraging the planar chirality of similar complexes to access axially chiral biaryls, which are privileged structures in asymmetric catalysis and drug discovery . As a benzoate ester derivative, it also serves as a precursor for carboxylic acid or alcohol functionalities upon hydrolysis or reduction. Strictly for research and further manufacturing applications, this product is not intended for diagnostic or therapeutic use. Safety and Handling: This compound is classified as a dangerous good. Please consult the Safety Data Sheet for comprehensive hazard and handling information prior to use. Specific hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINFWQFOUOHWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-6-methoxybenzoate typically involves the chloromethylation of an aromatic compound. One common method is the reaction of 2-(chloromethyl)-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane has been reported to afford high yields of chloromethyl derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-6-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major products are 2-(chloromethyl)-6-methoxybenzoic acid and ethanol.

    Oxidation: The major product is 2-(chloromethyl)-6-hydroxybenzoate.

Scientific Research Applications

Ethyl 2-(chloromethyl)-6-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-6-methoxybenzoate depends on its specific application. In organic synthesis, the chloromethyl group acts as a reactive site for nucleophilic substitution reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(chloromethyl)-6-methoxybenzoate -CH2Cl (2), -OCH3 (6) C11H13ClO3 228.67 Reactive chloromethyl group
Ethyl 2-methoxybenzoate -OCH3 (2) C10H12O3 180.20 Lacks halogen; simpler structure
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate -Cl (6), -F (2), -OCH3 (3) C10H10ClFO3 232.64 Dual halogens (Cl, F) alter reactivity
Ethyl 2-hydroxy-6-methoxybenzoate -OH (2), -OCH3 (6) C10H12O4 196.20 Hydroxyl group enhances acidity

Key Observations :

  • The chloromethyl group in the target compound distinguishes it from non-halogenated analogues (e.g., Ethyl 2-methoxybenzoate), enabling diverse chemical transformations .
  • Compared to fluorinated derivatives (e.g., Ethyl 6-chloro-2-fluoro-3-methoxybenzoate), the chloromethyl group offers higher electrophilicity, making it more reactive in SN2 reactions .
  • Hydroxyl-containing analogues (e.g., Ethyl 2-hydroxy-6-methoxybenzoate) exhibit stronger hydrogen-bonding capacity but lower stability under acidic conditions .

Physical and Spectral Properties

Solubility and Stability:
  • This compound is sparingly soluble in polar solvents like water but dissolves well in ethanol and acetonitrile, similar to Ethyl 2-methoxybenzoate .
  • The chloromethyl group reduces solubility compared to hydroxylated derivatives due to increased hydrophobicity .
Spectral Data:
  • NMR : The chloromethyl group shows characteristic signals at δ 4.2–4.5 ppm (CH2Cl) and δ 3.8 ppm (OCH3), distinct from hydroxyl (δ 5–6 ppm) or fluorine (δ 6–7 ppm) signals in analogues .
  • Mass Spectrometry : Base peaks at m/z 150–160 correspond to fragmentation of the benzoate backbone, consistent with other substituted benzoates .

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